![molecular formula C17H15N3O2S B5614128 3-[(1,3-benzodioxol-5-ylmethyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5614128.png)
3-[(1,3-benzodioxol-5-ylmethyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole
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Description
1,2,4-Triazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They exhibit antifungal, antidepressant, anticancer, and anti-inflammatory properties, among others. The introduction of substituents like the 1,3-benzodioxol-5-ylmethyl)thio group into the 1,2,4-triazole core can significantly influence the molecule's chemical and physical properties, potentially leading to novel applications.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and the treatment of precursor compounds with various reagents. For example, the synthesis of related compounds has been achieved by treating amino-triazole-thione with different aldehydes or by reacting chloronitrile with phenylmethanols in the presence of propanol and NaOH (А. Rud, A. Kaplaushenko, Y. Kucheryavyi, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-4-methyl-5-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-20-16(13-5-3-2-4-6-13)18-19-17(20)23-10-12-7-8-14-15(9-12)22-11-21-14/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRDOSDAWZCYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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